
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane is a useful research compound. Its molecular formula is C16H25NO3S and its molecular weight is 311.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Kinase Inhibition
Azepane derivatives, including structures related to 1-(Isopropylsulfonyl)-3-(4-methoxyphenyl)azepane, have been explored for their potential as protein kinase inhibitors. Specifically, these compounds have been evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA), with some derivatives showing significant in vitro inhibitory activity and plasma stability. This research suggests a potential application in drug development targeting kinase-related pathways (Breitenlechner et al., 2004).
Asymmetric Synthesis
Studies have also focused on the asymmetric synthesis of azepane derivatives, including 3,4,5,6-substituted azepanes, through diastereoselective and enantioselective processes. These synthetic methodologies provide access to azepane structures that could have significant implications in the development of chiral molecules for pharmaceutical applications (Lee & Beak, 2006).
Photocycloaddition Reactions
The photocycloaddition reactions of certain azepane-containing compounds have been investigated, revealing novel cyclic systems upon irradiation. This research underscores the potential for azepane derivatives in the study of reaction mechanisms and the synthesis of complex organic molecules (Sakuragi et al., 1994).
Glycosidase Inhibition
Azepane derivatives have been synthesized and evaluated for their potential as glycosidase inhibitors. These compounds, including various iminocyclitols, demonstrate the versatility of azepane-based structures in the design of enzyme inhibitors with potential therapeutic applications (Morís-Varas et al., 1996).
Photoluminescent Materials
The synthesis and properties of photoluminescent compounds containing azepane and related structures have been explored for their potential applications in materials science. These studies highlight the role of azepane derivatives in the development of novel photoluminescent materials (Lowe & Weder, 2002).
Ionic Liquids
Azepane has been utilized as a starting material in the synthesis of a new family of room temperature ionic liquids. These azepanium ionic liquids demonstrate the potential for azepane derivatives in green chemistry and industrial applications, offering environmentally friendly alternatives to traditional solvents (Belhocine et al., 2011).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-13(2)21(18,19)17-11-5-4-6-15(12-17)14-7-9-16(20-3)10-8-14/h7-10,13,15H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVVNNKFWQKTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2677893.png)
![1-(3-Chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2677894.png)
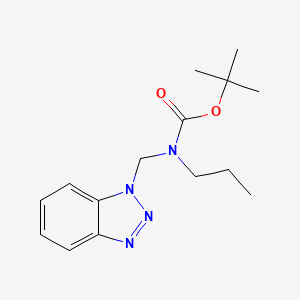
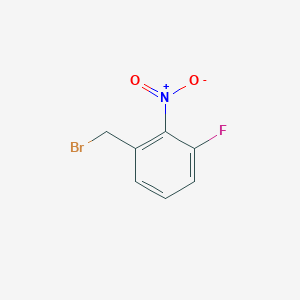
![1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2677897.png)
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)
![2-[2-(2-chloro-7-fluoroquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2677899.png)
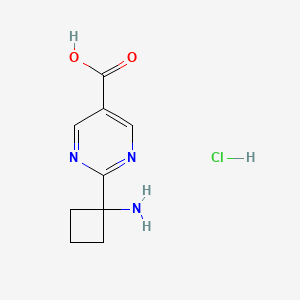
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)
![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2677906.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)
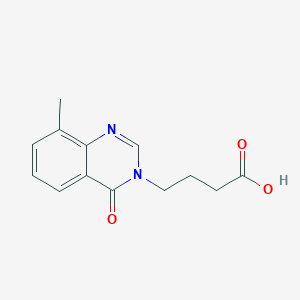
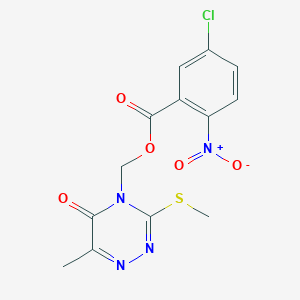
amino}acetamide](/img/structure/B2677913.png)
